

# Application Note: Mass Spectrometry Fragmentation Analysis of Rebaudioside G

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Rebaudioside G*

Cat. No.: *B1342904*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Rebaudioside G**, a minor steviol glycoside found in the leaves of *Stevia rebaudiana*, is of increasing interest in the food and pharmaceutical industries due to its potential as a low-calorie sweetener. Accurate identification and structural elucidation are critical for quality control and regulatory purposes. This application note details the characteristic mass spectrometry fragmentation pattern of **Rebaudioside G** and provides a comprehensive protocol for its analysis using Liquid Chromatography-Mass Spectrometry (LC-MS). Understanding this fragmentation is essential for the unambiguous identification of **Rebaudioside G** in complex matrices.

## Introduction

Steviol glycosides are a class of natural diterpenoid glycosides responsible for the sweet taste of the *Stevia rebaudiana* plant. **Rebaudioside G** is composed of a central steviol aglycone with glucose moieties attached at the C-13 and C-19 positions. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a powerful tool for the structural characterization of these compounds. The fragmentation patterns observed in MS/MS spectra provide valuable information about the number and location of the glycosidic linkages. This document outlines the key fragmentation pathways of **Rebaudioside G** and provides a detailed experimental protocol for its analysis.

# Mass Spectrometry Fragmentation Pattern of Rebaudioside G

Under negative ion electrospray ionization (ESI) conditions, **Rebaudioside G** readily forms a deprotonated molecule  $[M-H]^-$  at an  $m/z$  of 803.4. Collision-induced dissociation (CID) of this precursor ion reveals a characteristic fragmentation pattern dominated by the cleavage of glycosidic bonds.

A key characteristic of steviol glycosides is the relative lability of the ester-linked glycoside at the C-19 position compared to the ether-linked glycoside at the C-13 position.[1] For **Rebaudioside G**, which possesses a single glucose unit at the C-19 position, this results in the preferential loss of a hexose moiety (162 Da) as the primary fragmentation event.[2]

## Quantitative Fragmentation Data

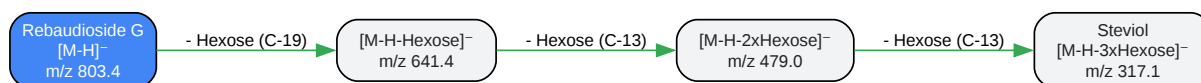
The following table summarizes the major fragment ions observed in the MS/MS spectrum of the  $[M-H]^-$  precursor of **Rebaudioside G** at a collision energy of 20.0 V.[3]

Precursor Ion (m/z)	Fragment Ion (m/z)	Relative Intensity (%)	Proposed Neutral Loss
803.4	641.4	100.0	Hexose (C <sub>6</sub> H <sub>10</sub> O <sub>5</sub> )
803.4	803.1	21.3	-
803.4	640.1	18.4	Hexose + H
803.4	479.0	-	2 x Hexose
803.4	317.1	-	3 x Hexose

Note: The relative intensities of some minor fragments were not available in the cited source.

## Fragmentation Pathway Diagram

The fragmentation of **Rebaudioside G** can be visualized as a stepwise loss of its sugar moieties. The initial and most favorable fragmentation is the cleavage of the glucose unit at the C-19 position, followed by subsequent losses of the glucose units at the C-13 position.



[Click to download full resolution via product page](#)

Caption: Proposed fragmentation pathway of **Rebaudioside G**.

## Experimental Protocol: LC-MS/MS Analysis of Rebaudioside G

This protocol provides a general framework for the analysis of **Rebaudioside G**. Optimization of specific parameters may be required depending on the instrumentation and sample matrix.

### Sample Preparation

A variety of sample preparation techniques can be employed depending on the matrix. For powdered extracts or sweeteners, a simple dissolution and filtration step is often sufficient. For more complex matrices like beverages or food products, a solid-phase extraction (SPE) may be necessary to remove interfering substances.[3]

Materials:

- **Rebaudioside G** standard
- Acetonitrile (ACN), LC-MS grade
- Water, LC-MS grade
- Formic acid, LC-MS grade
- Methanol, LC-MS grade
- 0.45  $\mu$ m syringe filters

Procedure for Powdered Samples:

- Accurately weigh 10 mg of the sample into a 10 mL volumetric flask.

- Dissolve the sample in a solution of 80:20 (v/v) water:acetonitrile.[4]
- Vortex for 1 minute and sonicate for 10 minutes to ensure complete dissolution.[3]
- Bring the flask to volume with the 80:20 water:acetonitrile solution.
- Filter the solution through a 0.45  $\mu\text{m}$  syringe filter into an LC vial.

## Liquid Chromatography

Instrumentation:

- Ultra-High-Performance Liquid Chromatography (UHPLC) system

Chromatographic Conditions:

- Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8  $\mu\text{m}$ )
- Mobile Phase A: 0.1% Formic acid in Water
- Mobile Phase B: 0.1% Formic acid in Acetonitrile
- Gradient:
  - 0-1 min: 10% B
  - 1-45 min: Linear gradient from 10% to 50% B
  - 45-50 min: Hold at 50% B
  - 50-51 min: Linear gradient from 50% to 90% B
  - 51-60 min: Hold at 90% B
  - 60-61 min: Return to 10% B
  - 61-70 min: Re-equilibration at 10% B
- Flow Rate: 0.2 mL/min

- Column Temperature: 35 °C
- Injection Volume: 5 µL

## Mass Spectrometry

Instrumentation:

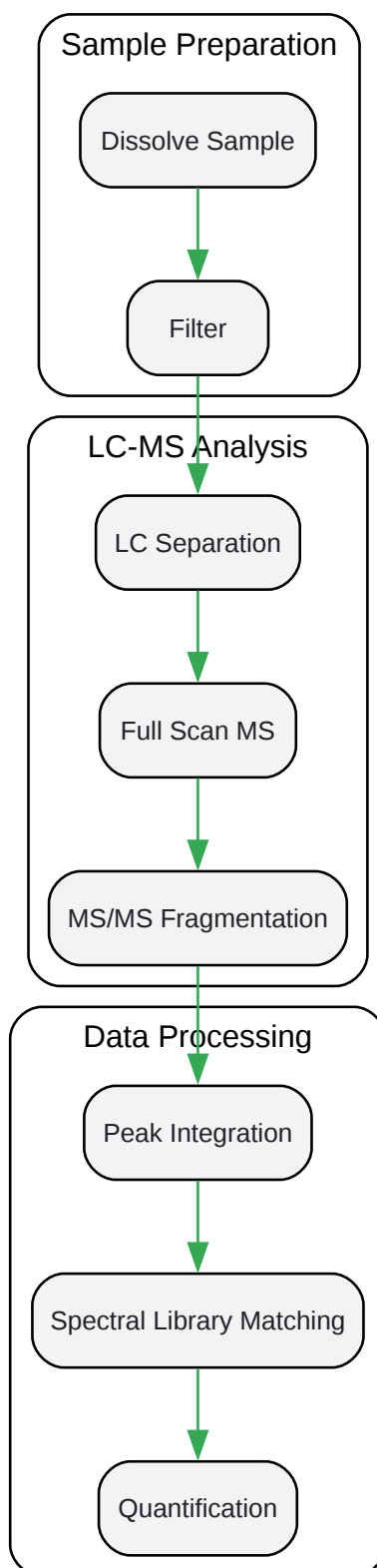
- Tandem quadrupole, Q-TOF, or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.

MS Conditions:

- Ionization Mode: Negative ESI
- Capillary Voltage: 3.5 kV
- Nebulizer Pressure: 40 psi
- Drying Gas Flow: 10 L/min
- Drying Gas Temperature: 350 °C
- Scan Range (Full Scan): m/z 100-2000
- MS/MS Analysis:
  - Precursor Ion: m/z 803.4
  - Collision Energy: 20-40 eV (optimization may be required)

## Data Analysis Workflow

The following diagram illustrates the logical workflow for data acquisition and analysis.



[Click to download full resolution via product page](#)

Caption: Workflow for **Rebaudioside G** analysis.

## Conclusion

The mass spectrometric fragmentation of **Rebaudioside G** is characterized by a primary loss of the C-19 glucose moiety, providing a key diagnostic ion at  $m/z$  641.4. This application note provides the foundational knowledge and a detailed protocol for the confident identification and analysis of **Rebaudioside G** in various samples. The provided methods are crucial for quality assurance in the food and beverage industry and for further research into the properties and applications of steviol glycosides.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [air.unimi.it](http://air.unimi.it) [[air.unimi.it](http://air.unimi.it)]
- 2. Approaches toward the Separation, Modification, Identification and Scale up Purification of Tetracyclic Diterpene Glycosides from *Stevia rebaudiana* (Bertoni) Bertoni - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 3. Rebaudioside G | C<sub>38</sub>H<sub>60</sub>O<sub>18</sub> | CID 21591681 - PubChem [[pubchem.ncbi.nlm.nih.gov](http://pubchem.ncbi.nlm.nih.gov)]
- 4. MassBank of North America [[mona.fiehnlab.ucdavis.edu](http://mona.fiehnlab.ucdavis.edu)]
- To cite this document: BenchChem. [Application Note: Mass Spectrometry Fragmentation Analysis of Rebaudioside G]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1342904#mass-spectrometry-fragmentation-pattern-of-rebaudioside-g>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)